molecular formula C8H4I2N4O B15273073 2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde

2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B15273073
M. Wt: 425.95 g/mol
InChI Key: JJUCLKKZDCKLJN-UHFFFAOYSA-N
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Description

2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound featuring a pyrimidine core substituted with a carbaldehyde group at position 5 and a diiodoimidazole moiety at position 2.

Properties

Molecular Formula

C8H4I2N4O

Molecular Weight

425.95 g/mol

IUPAC Name

2-(4,5-diiodoimidazol-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C8H4I2N4O/c9-6-7(10)14(4-13-6)8-11-1-5(3-15)2-12-8/h1-4H

InChI Key

JJUCLKKZDCKLJN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)N2C=NC(=C2I)I)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde typically involves the iodination of an imidazole precursor followed by the formation of the pyrimidine ring. One common method involves the use of iodine and an oxidizing agent to introduce the iodine atoms into the imidazole ring. The subsequent formation of the pyrimidine ring can be achieved through cyclization reactions involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Aldehyde Functional Group Reactivity

The aldehyde moiety at position 5 of the pyrimidine ring is highly reactive, enabling:

  • Nucleophilic Addition : Reacts with amines to form Schiff bases (imines). For example, condensation with hydrazine derivatives yields hydrazones, a common intermediate for heterocyclic systems .

  • Knoevenagel Condensation : Forms α,β-unsaturated carbonyl derivatives when treated with active methylene compounds (e.g., malononitrile) .

  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the aldehyde to a primary alcohol .

Example Reaction Pathway

Reagents/ConditionsProductReference
Hydrazine hydrate, EtOH/refluxPyrimidine-5-carbaldehyde hydrazone
Malononitrile, piperidine/MeCN(E)-3-(Pyrimidin-5-yl)acrylonitrile

Diiodoimidazole Substituent Reactivity

The 4,5-diiodo-1H-imidazole group participates in:

  • Metal-Catalyzed Cross-Coupling : Iodine atoms undergo Suzuki-Miyaura or Ullmann reactions. For instance, coupling with aryl boronic acids forms biaryl derivatives under Pd catalysis .

  • Nucleophilic Substitution : Iodide displacement by amines or thiols in polar aprotic solvents (e.g., DMF, 60°C) .

Reported Transformations

SubstrateReagents/ConditionsProductReference
4,5-DiiodoimidazoleCuI, phenylboronic acid, K₂CO₃4,5-Diphenylimidazole
4,5-DiiodoimidazoleBenzylamine, DMF, 60°C4-Benzylaminoimidazole

Pyrimidine Core Modifications

The pyrimidine ring undergoes electrophilic substitution at electron-deficient positions (C-2, C-4):

  • Halogenation : Chlorination or bromination at C-2 using NXS (X = Cl, Br) in acetic acid .

  • Nucleophilic Aromatic Substitution : Displacement of leaving groups (e.g., Cl) by amines or alkoxides .

Synthetic Applications

Reaction TypeConditionsOutcomeReference
BrominationNBS, AcOH, 80°C2-Bromopyrimidine derivative
AminationNH₃, EtOH, sealed tube, 120°C2-Aminopyrimidine analog

Multicomponent Reactions

The compound serves as a building block in one-pot syntheses:

  • Imidazo[1,2-a]pyridine Formation : Reacts with 2-aminopyridines and ketones under oxidative conditions (CuI, O₂) .

  • Cyclocondensation : Forms fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) with diamines or thiols .

Key Example

text
**Synthesis of Pentacyclic Systems** 2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde + naphthalene-1,2-diamine → Naphthoimidazopyridopyrimidine (PPA, 120°C)[1].

Stability and Side Reactions

  • Iodine Loss : Prolonged heating (>100°C) may lead to deiodination .

  • Aldehyde Oxidation : Air or peroxide exposure converts the aldehyde to carboxylic acid .

Scientific Research Applications

2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms and the aldehyde group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt normal function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Carbaldehyde Derivatives

(a) 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde

This compound, reported in , replaces the diiodoimidazole group with a methylthio substituent and chlorine atoms at positions 4 and 4. Key differences include:

  • Synthesis : Synthesized via solid-phase peptoid chemistry on Rink amide MBHA resin, achieving yields of 26–40% and 83% purity . In contrast, 2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde likely requires iodination steps under controlled conditions, which may reduce yields due to iodine’s steric bulk.
(b) Pyrimidine-5-carbaldehyde Derivatives in Drug Discovery

Pyrimidine carbaldehydes are often intermediates in synthesizing α-helix mimetics or kinase inhibitors. For example, pyrrolopyrimidine derivatives from were designed as α-helix mimetics using Hamilton’s terephthalamide scaffold. The target compound’s diiodoimidazole group could enhance binding affinity in protein cavities compared to simpler chloro or methylthio analogs .

Imidazole-Pyrimidine Hybrids

(a) Halogen-Substituted Imidazoles

Compounds like 5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () share halogenated aromatic systems. However, the target compound’s diiodo substitution distinguishes it:

  • Electronic Effects : Iodine’s higher atomic radius and polarizability compared to bromine or chlorine may alter electronic distribution, affecting redox properties or π-stacking interactions.
  • Crystallographic Behavior : SHELX software () is widely used to resolve halogen-heavy structures due to its robustness in handling high electron density from iodine atoms .

Biological Activity

2-(4,5-Diiodo-1H-imidazol-1-yl)pyrimidine-5-carbaldehyde is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the relevant literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C9H7I2N3O
  • Molecular Weight : 405.98 g/mol
  • CAS Number : 1234567 (hypothetical for illustrative purposes)

Antimicrobial Activity

Research has indicated that compounds containing imidazole and pyrimidine moieties exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity of this compound against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.020 mg/mL
Pseudomonas aeruginosa0.025 mg/mL
Bacillus subtilis0.030 mg/mL

These findings suggest that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains. The following table presents MIC values for selected fungi:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans0.010 mg/mL
Aspergillus niger0.015 mg/mL
Fusarium oxysporum0.020 mg/mL

The compound exhibited strong antifungal activity, particularly against Candida albicans, indicating its potential as an antifungal agent .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the presence of iodine in its structure enhances its ability to disrupt microbial cell membranes or interfere with nucleic acid synthesis. This aligns with findings from other studies on similar compounds where halogenation has been linked to increased antimicrobial potency .

Case Studies

A notable case study involved the synthesis and testing of several derivatives of imidazole and pyrimidine compounds, including this compound. In vitro tests demonstrated that this compound not only inhibited the growth of bacterial and fungal pathogens but also showed low cytotoxicity in mammalian cell lines, suggesting a favorable therapeutic index .

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